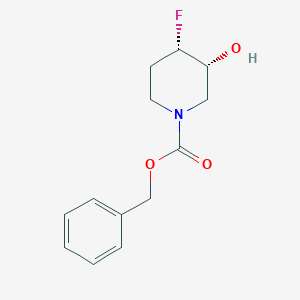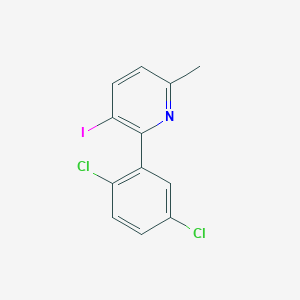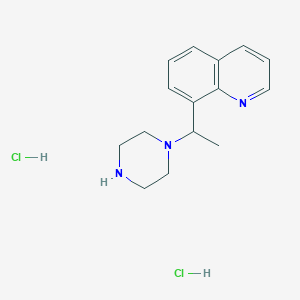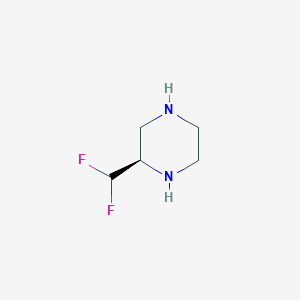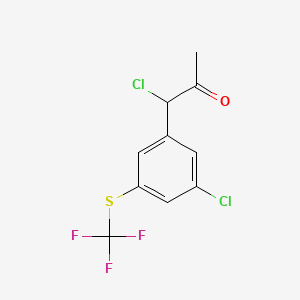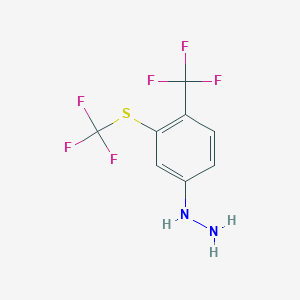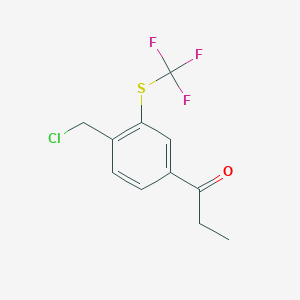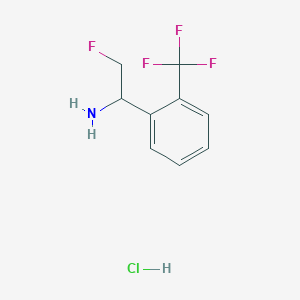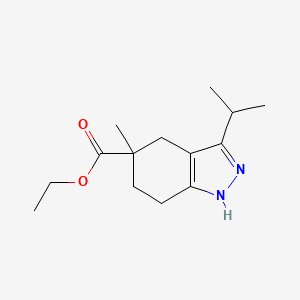![molecular formula C18H17IN2O3 B14037905 tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate](/img/structure/B14037905.png)
tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate: is a complex organic compound that features a tert-butyl ester group, a pyrrolopyridine moiety, and an iodobenzoate structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate typically involves multiple steps:
Formation of the Pyrrolopyridine Moiety: This step involves the construction of the pyrrolopyridine ring system, which can be achieved through cyclization reactions.
Introduction of the Iodobenzoate Group: The iodobenzoate group is introduced via a substitution reaction, where an appropriate iodinating reagent is used.
Esterification: The final step involves the esterification of the benzoic acid derivative with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate can undergo oxidation reactions, particularly at the pyrrolopyridine moiety.
Reduction: Reduction reactions can target the iodobenzoate group, potentially converting the iodine to a hydrogen or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrrolopyridine ring.
Reduction: Reduced forms of the iodobenzoate group.
Substitution: Substituted benzoate derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology
In biological research, this compound can be used to study the interactions of pyrrolopyridine derivatives with biological targets. It may serve as a probe in biochemical assays to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have shown promise in the development of anti-cancer and anti-inflammatory drugs.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its reactivity and functional groups make it suitable for various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate involves its interaction with specific molecular targets. The pyrrolopyridine moiety can bind to enzymes or receptors, modulating their activity. The iodobenzoate group may facilitate the compound’s entry into cells or its binding to hydrophobic pockets within proteins.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate
- tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-chlorobenzoate
- tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate
Uniqueness
tert-Butyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-iodobenzoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H17IN2O3 |
|---|---|
Peso molecular |
436.2 g/mol |
Nombre IUPAC |
tert-butyl 4-iodo-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate |
InChI |
InChI=1S/C18H17IN2O3/c1-18(2,3)24-17(22)14-5-4-12(19)9-15(14)23-13-8-11-6-7-20-16(11)21-10-13/h4-10H,1-3H3,(H,20,21) |
Clave InChI |
ZLQCJUPEPDQFTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)OC2=CN=C3C(=C2)C=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


